molecular formula C24H24N2O4S B2578014 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 955777-02-3

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2578014
CAS RN: 955777-02-3
M. Wt: 436.53
InChI Key: LKRJFUJPKMSMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Complex Formation with Zn(II)

The study by Kimber et al. (2003) discusses the synthesis and spectral analysis of analogs related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide, highlighting their ability to form fluorescent complexes with Zn(II). These compounds exhibit a bathochromic shift in their UV/visible spectra upon addition of Zn(II), indicating potential applications in the development of specific fluorophores for Zn(II) detection in biochemical assays Kimber et al., 2003.

Catalytic Synthesis Applications

Chaitanya et al. (2013) reported on the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using a related sulfonamide compound. This methodology facilitates the synthesis of various benzonitrile derivatives, demonstrating the potential of sulfonamide derivatives in catalytic synthetic applications, including the formal synthesis of isoquinoline alkaloids like menisporphine Chaitanya et al., 2013.

Anticancer Agent Development

Research by Redda et al. (2010) on substituted 1,2,3,4-tetrahydroisoquinolines, which share a structural motif with N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide, explores their synthesis as potential anticancer agents. These derivatives exhibit potent cytotoxic activities against various cancer cell lines, suggesting their utility in anticancer drug development Redda et al., 2010.

Diuretic and Antihypertensive Agents

Rahman et al. (2014) synthesized and evaluated a series of quinazoline and sulfonamide derivatives for their diuretic and antihypertensive activities. Their findings demonstrate the potential of these compounds in treating hypertension and related cardiovascular conditions, highlighting the therapeutic relevance of sulfonamide derivatives Rahman et al., 2014.

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-8-11-22(30-2)23(14-17)31(28,29)25-21-10-9-18-12-13-26(16-20(18)15-21)24(27)19-6-4-3-5-7-19/h3-11,14-15,25H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRJFUJPKMSMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

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